![molecular formula C18H21NO3S2 B6421960 ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate CAS No. 314251-01-9](/img/structure/B6421960.png)
ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate
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Overview
Description
The compound “ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a benzothiophene group, which is a fused ring system consisting of a benzene ring and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a thiophene ring, a benzothiophene group, and an amide group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the presence of the thiophene ring and the amide group. The thiophene ring is aromatic and may undergo electrophilic aromatic substitution reactions . The amide group could participate in various reactions, such as hydrolysis or condensation .Scientific Research Applications
Medicinal Chemistry
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:
- Anti-inflammatory : They can be used to reduce inflammation .
- Anti-psychotic : They can help in the treatment of mental disorders .
- Anti-arrhythmic : They can be used to treat irregular heartbeats .
- Anti-anxiety : They can help reduce anxiety .
- Anti-fungal : They can be used to treat fungal infections .
- Antioxidant : They can help protect the body from damage caused by harmful molecules called free radicals .
Antimicrobial Activity
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules have a significant role in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Anticancer Activity
Thiophene derivatives exhibit many pharmacological properties such as anticancer . They can be used in the treatment of various types of cancer .
Future Directions
Mechanism of Action
Target of Action
It is known that thiophene derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It is known that certain thiophene derivatives can inhibit nonsense-mediated mrna decay (nmd) in a dose-dependent manner and enhance the stability of premature termination codon (ptc) mutated p53 mrna .
Biochemical Pathways
It is known that certain thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that certain thiophene derivatives can have a variety of effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-4-22-18(21)15-10(2)11(3)24-17(15)19-16(20)13-9-23-14-8-6-5-7-12(13)14/h9H,4-8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEGQTLQJRKBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate |
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